![molecular formula C10H17N3O2S B2371659 Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate CAS No. 2248352-91-0](/img/structure/B2371659.png)
Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a tert-butyl carbamate group attached to a pyrazole ring, which is further substituted with a sulfanyl group. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Amination: The starting material, 1-methyl-1H-pyrazol-5-amine, undergoes amination to introduce the amino group.
Reduction: The intermediate product is then reduced to form the corresponding amine.
Esterification: The amine is esterified to introduce the carbamate group.
Protection: The amino group is protected using a trityl group to prevent unwanted reactions.
Condensation: The protected intermediate is then condensed with tert-butyl carbamate to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial methods also focus on cost-effectiveness and scalability to meet commercial demands.
化学反应分析
Types of Reactions
Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamate group can be reduced to form the corresponding amine.
Substitution: The pyrazole ring can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to inhibition or modulation of enzyme activity. The carbamate group can also interact with active sites of enzymes, affecting their function. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects .
相似化合物的比较
Similar Compounds
Tert-butyl (2-(piperazin-1-yl)ethyl)carbamate: Similar structure but with a piperazine ring instead of a pyrazole ring.
Tert-butyl carbamate: Lacks the pyrazole and sulfanyl groups, making it less reactive.
N-Boc-hydroxylamine: Contains a hydroxylamine group instead of a sulfanyl group.
Uniqueness
Tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate is unique due to the presence of both the sulfanyl and pyrazole groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
属性
IUPAC Name |
tert-butyl N-[2-(4-sulfanylpyrazol-1-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-10(2,3)15-9(14)11-4-5-13-7-8(16)6-12-13/h6-7,16H,4-5H2,1-3H3,(H,11,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPGABRLXBVXNHS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCN1C=C(C=N1)S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
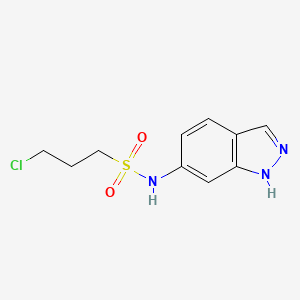
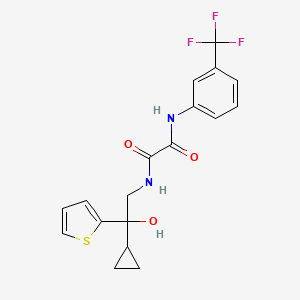
![4-(3,4-dimethoxyphenyl)-1-[4-(propan-2-yl)phenyl]-2,3-dihydro-1H-imidazole-2-thione](/img/structure/B2371582.png)
![3-(2-(4-acetylpiperazin-1-yl)-2-oxoethyl)-7-isopropyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2371583.png)

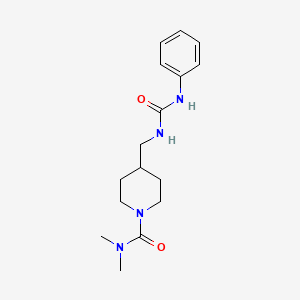
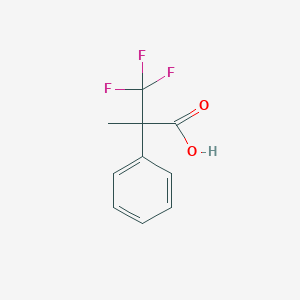

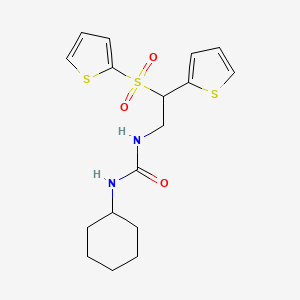
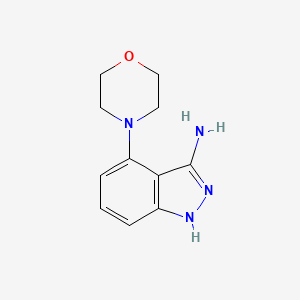
![N-(2,4-difluorophenyl)-2-[1-(2,4-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2371593.png)

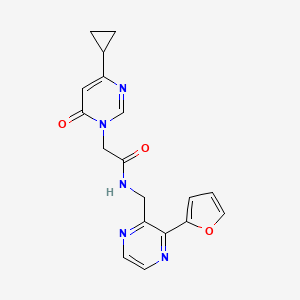
![3-chloro-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2371597.png)
